

N-Isopropylmethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylmethylamine**

Cat. No.: **B134641**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropylmethylamine, a secondary aliphatic amine, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and polymer industries. This technical guide provides a detailed overview of its chemical and physical properties, experimental protocols for its synthesis, and methods for its analytical characterization. The information is intended to serve as a comprehensive resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

N-Isopropylmethylamine, also known as N-methylisopropylamine, is a colorless, volatile, and flammable liquid with a characteristic amine odor.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H11N	[1]
Molecular Weight	73.14 g/mol	[2]
CAS Number	4747-21-1	
IUPAC Name	N-methylpropan-2-amine	[3]
Appearance	Colorless liquid	[1]
Boiling Point	50-53 °C	[4]
Density	0.702 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.384	[4]
Flash Point	-32 °C (-25.6 °F)	
Solubility	Soluble in chloroform, DMSO, and methanol. [1] [4]	

Synthesis of N-Isopropylmethylamine: Experimental Protocols

Several synthetic routes for the preparation of **N-Isopropylmethylamine** have been reported. Below are detailed protocols for two common methods.

Synthesis via Reductive Amination of Acetone with Methylamine

This method involves the reaction of acetone and methylamine in the presence of a reducing agent, such as hydrogen gas with a Raney nickel catalyst.

Experimental Protocol:

- To a stainless steel hydrogenation reactor, add acetone and Raney nickel (containing 1-5% molybdenum by weight). The weight ratio of Raney nickel to acetone should be between 1:15 and 1:30.

- Cool the reactor to 5-20 °C and introduce methylamine gas into the acetone. The molar ratio of acetone to methylamine should be between 1:0.5 and 1:2. Maintain the temperature and stir for 1-3 hours.
- After the initial reaction, apply a vacuum of -0.006 to -0.009 MPa to the reactor.
- Heat the reactor to 40-50 °C and introduce hydrogen gas, maintaining the internal pressure at 0.5-1 MPa.
- Continue the reaction with stirring for 3-5 hours.
- Upon completion, filter the reaction mixture to remove the catalyst.
- The filtrate is then subjected to atmospheric distillation to obtain the final product, **N-Isopropylmethylamine**.

Synthesis from Isopropyl Bromide and Methylamine

This protocol describes the synthesis of **N-Isopropylmethylamine** from the reaction of isopropyl bromide and methylamine in a suitable solvent.

Experimental Protocol:

- Add 15g of n-butanol to an autoclave and cool the vessel to 10°C.
- Introduce 6.2g (0.2 mol) of methylamine gas into the cooled solvent.
- Following the addition of methylamine, add 10g (0.081 mol) of isopropyl bromide to the reaction mixture.
- Seal the autoclave, and with stirring, heat the mixture to 60°C.
- Maintain the reaction at this temperature with continuous stirring for 6 hours.
- After the reaction period, cool the mixture and transfer it to a distillation apparatus.
- Perform rectification, collecting the fraction that distills at 50-51°C. This fraction contains the purified **N-Isopropylmethylamine**. A reported yield for this method is 94.2% with a GC purity

of 99.7%.^[5]

Analytical Characterization

The identity and purity of **N-Isopropylmethylamine** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like **N-Isopropylmethylamine**. It provides both retention time data for separation and mass spectral data for identification. The NIST Mass Spectrometry Data Center reports a Kovats retention index of 542 for **N-Isopropylmethylamine** on a semi-standard non-polar column.^[3] A typical analysis would involve dissolving the sample in a suitable solvent, such as methanol or dichloromethane, and injecting it into the GC-MS system.^[6]

Spectroscopic Methods

Spectroscopic data is essential for the structural elucidation of **N-Isopropylmethylamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectra are valuable for confirming the structure. Spectra for **N-Isopropylmethylamine** are publicly available in databases such as SpectraBase.^{[2][7]}
- Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule.^[3]
- Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.^[2]

Applications in Research and Development

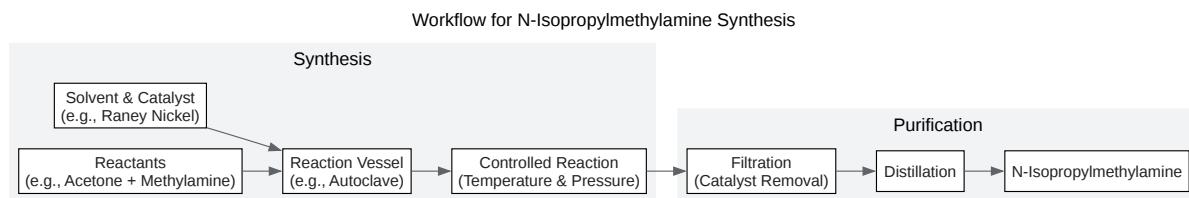
N-Isopropylmethylamine serves as a key intermediate in the synthesis of various organic compounds.

- Pharmaceutical Synthesis: It is used in the preparation of novel tryptamine derivatives, which are of interest in drug discovery.^[4]

- Polymer Chemistry: **N-Isopropylmethylamine** is utilized in the generation of in situ micelles from stimuli-responsive amphiphilic block copolymers, which are synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization.[4]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of **N-Isopropylmethylamine**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and purification of **N-Isopropylmethylamine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. N-Methylisopropylamine | C4H11N | CID 78485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Isopropylmethylamine | 4747-21-1 [chemicalbook.com]

- 5. CN116444378A - Synthesis method of N-methyl isopropyl amine - Google Patents [patents.google.com]
- 6. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 7. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [N-Isopropylmethylamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134641#n-isopropylmethylamine-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com